molecular formula C13H18ClNO2 B087936 Cloforex CAS No. 14261-75-7

Cloforex

Cat. No. B087936
CAS RN: 14261-75-7
M. Wt: 255.74 g/mol
InChI Key: TZWKUQDQKPYNLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cloforex, also known by trade names such as Frenapyl, Lipociden, Oberex, Vidipon, and Zeisin, is an anorectic of the amphetamine class . It is a prodrug to chlorphentermine . It was never mass-produced, partly due to the side effects found in mice. Mice who consumed 75 mg of cloforex a day experienced weight loss along with pulmonary hypertension and hair loss .


Molecular Structure Analysis

The molecular formula of Cloforex is C13H18ClNO2 . The IUPAC name is ethyl N-[1-(4-chlorophenyl)-2-methylpropan-2-yl]carbamate . The InChI is InChI=1S/C13H18ClNO2/c1-4-17-12(16)15-13(2,3)9-10-5-7-11(14)8-6-10/h5-8H,4,9H2,1-3H3,(H,15,16) . The Canonical SMILES is CCOC(=O)NC©©CC1=CC=C(C=C1)Cl .

Scientific Research Applications

  • Foam Cells Formation : Cloforex induces the accumulation of foam cells in rats, suggesting a relationship between pulmonary foam cells and blood monocytes. This accumulation was observed with daily oral administration of cloforex for four weeks, indicating its impact on cellular components in the lungs (Flodh & Magnusson, 1973).

  • Tissue Distribution and Elimination : In mice, cloforex showed a notable uptake and persistence in the lungs and brain, with variations in distribution in adipose tissue based on the method of administration. The slow excretion of cloforex was observed, primarily through the kidneys, and its major metabolite in rats was identified as chlorphentermine (Ryrfeldt, 2009).

  • Effects on Pulmonary Lipid Histiocytosis : Cloforex, when administered to rats, led to the induction and reversal of pulmonary lipid histiocytosis, an accumulation of lipids within the lung's histiocytes. The study also evaluated its effects on systemic lipidosis, pulmonary hypertension, hematologic effects, and anorectic properties (Woodward, 1981).

  • Synergistic Activity in Antituberculous Therapy : Cloforex, in combination with other antituberculous drugs, showed synergistic activity against multidrug-resistant Mycobacterium tuberculosis isolates. Particularly, the combination of Cloforex and ethambutol demonstrated better synergism than other drug combinations containing Cloforex (Zhang et al., 2015).

  • Medical Uses and Mechanism of Action : Cloforex is used for treating various infectious and noninfectious diseases such as typical mycobacterial infections, leprosy, and several autoimmune skin disorders. Its mechanism of action includes intercalation with bacterial DNA and increasing levels of cellular phospholipase A2 (Arbiser & Moschella, 1995).

  • Analgesic Efficacy in Surgery : A study on the efficacy and safety of a topical formulation containing lidocaine plus diclofenac (including cloforex) showed a significant decrease in pain in patients undergoing benign anorectal surgery (Linares-Gil et al., 2018).

  • Treatment of Chronic Graft-Versus-Host Disease : Cloforex was used to treat chronic graft-versus-host disease, showing some effectiveness, especially in skin involvement, flexion contractures, or oral manifestations. The study also evaluated the tolerability and potential reduction in other immunosuppressive medications (Lee et al., 1997).

  • Treatment of Multidrug-Resistant Pulmonary Tuberculosis : Cloforex was evaluated for its efficacy and safety in treating extensively drug-resistant tuberculosis. The study did not find a significant difference in outcome rates between the Cloforex group and the control group, highlighting its limited benefit and the occurrence of major adverse events like hepatic disorders (Wang et al., 2018).

properties

IUPAC Name

ethyl N-[1-(4-chlorophenyl)-2-methylpropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2/c1-4-17-12(16)15-13(2,3)9-10-5-7-11(14)8-6-10/h5-8H,4,9H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZWKUQDQKPYNLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(C)(C)CC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7048794
Record name Cloforex
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cloforex

CAS RN

14261-75-7
Record name Cloforex
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14261-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cloforex [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014261757
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cloforex
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cloforex
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.659
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CLOFOREX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QJT5ZC1L6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cloforex
Reactant of Route 2
Reactant of Route 2
Cloforex
Reactant of Route 3
Reactant of Route 3
Cloforex
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Cloforex
Reactant of Route 5
Reactant of Route 5
Cloforex
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Cloforex

Citations

For This Compound
122
Citations
Å Ryrfeldt - Acta Pharmacologica et Toxicologica, 1970 - Wiley Online Library
… intravenous administration of 14 C‐cloforex. A high uptake and … This difference may be due to the fact that very little or no cloforex … No unchanged cloforex could be found in the urine. …
Number of citations: 18 onlinelibrary.wiley.com
Å Ryrfeldt, CH Ramsay… - Acta Pharmacologica et …, 1973 - Wiley Online Library
… study was performed using labelled cloforex. The only labelled substance available … cloforex administration, 4 male Sprague-Dawley rats were dosed orally with nonradioactive cloforex (…
Number of citations: 4 onlinelibrary.wiley.com
SC Woodward - Journal of Toxicology and Environmental Health …, 1981 - Taylor & Francis
… cloforex approximately three times the therapeutic dose for humans. Lipid histiocytosis extended to pulmonary parenchymal lymphoid nodules at the highest doses of cloforex … cloforex …
Number of citations: 3 www.tandfonline.com
H Flodh, G Magnusson - Virchows Archiv B, 1972 - Springer
Genesis of foam cells was studied in a model of pulmonary lipidosis in the rat. Accumulation of foam cells was induced by a daily oral administration of 60 mg/kg cloforex for four weeks. …
Number of citations: 10 link.springer.com
G Magnusson, O Magnusson - Beitrage zur Pathologie, 1972 - pubmed.ncbi.nlm.nih.gov
Cloforex-induced pulmonary changes in rats Cloforex-induced pulmonary changes in rats …
Number of citations: 22 pubmed.ncbi.nlm.nih.gov
Å Ryrfeldt - Toxicology letters, 2000 - Elsevier
… Two anoretic agents, chlorphentermine and cloforex are … Intravenous or oral administration of cloforex to rats results in … treated with 14 C-cloforex disclosed localization of radiolabelled …
Number of citations: 47 www.sciencedirect.com
JS MacDonald, RT Robertson - Toxicological Sciences, 2009 - academic.oup.com
The report by the US National Research Council entitled Toxicity Testing in the 21st Century: A Vision and a Strategy (National Research Council, 2007) lays out a bold vision for the …
Number of citations: 136 academic.oup.com
Z Hruban, A Slesers, I Aschenbrenner - Toxicology and Applied …, 1973 - Elsevier
… Studies with cloforex show that the weight of lungs increases and the lungs become dark red… out that cloforex has also sympathomimetic properties and that both cloforex and …
Number of citations: 53 www.sciencedirect.com
HP Gurtner - The Pulmonary Circulation: Normal and abnormal …, 1990 - books.google.com
There has been an epidemic of chronic pulmonary hypertension in Austria, the Federal Republic of Germany (FRG), and Switzerland, which started in 1967, had its peak in 1968 and …
Number of citations: 284 books.google.com
L Goracci, M Ceccarelli, D Bonelli… - Journal of chemical …, 2013 - ACS Publications
… However, a more recent paper by Lowe and co-workers (18) raised doubts about the previous PLD– assignation, suggesting that cloforex should be labeled as PLD+. Thus, the PLD+ …
Number of citations: 47 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.